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Compound of Interest

Compound Name: 3-bromobenzene-1,2-diol

Cat. No.: B077559

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
bromocatechol (3-bromo-1,2-benzenediol), a significant intermediate in the synthesis of
pharmaceuticals and other agrochemicals. The document is intended for researchers,
scientists, and professionals in drug development, offering detailed spectroscopic and
procedural information to support research and manufacturing activities.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and other key physical
data for 3-bromocatechol.

Table 1: Physical and Chemical Properties of 3-Bromocatechol
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Property Value Reference
CAS Number 14381-51-2 [1]12]
Molecular Formula CeHsBroO: [1][2]
Molecular Weight 189.01 g/mol [11[2]
Exact Mass 187.94729 Da [1]
Appearance White to gray to brown

powder/crystal
Melting Point 40-41 °C [3]

Table 2: 1H NMR Spectroscopic Data for 3-Bromocatechol

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

7.00 double peak (dd) 15,81 Ar-H

6.87 double peak (dd) 15,81 Ar-H

6.72 double peak (dd) 8.1 Ar-H

5.69 broad single peak - -OH

5.60 broad single peak - -OH

Note: Data obtained from a synthesized sample.[4]

Table 3: 13C NMR Spectroscopic Data for 3-Bromocatechol
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Chemical Shift (8) ppm Assighment
144.5 C-0
140.3 C-0
123.3 Ar-C
121.9 Ar-C
114.9 Ar-C
109.5 C-Br

Note: Data obtained from a synthesized sample.[4]

Predicted Spectroscopic Data

Due to the limited availability of experimental Infrared (IR) and Mass Spectrometry (MS) data in
public databases, the following sections provide predicted data based on established
spectroscopic principles for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromocatechol is expected to exhibit characteristic absorption bands for
the hydroxyl, aromatic C-H, and C-Br bonds.

Table 4: Predicted FT-IR Peak Assignments for 3-Bromocatechol

Wavenumber (cm~?) Vibration Mode Functional Group
3600-3200 O-H Stretch Phenolic -OH
3100-3000 C-H Stretch Aromatic C-H
1600-1585, 1500-1400 C=C Stretch Aromatic Ring
1260-1180 C-O Stretch Phenolic C-O
1075-1020 C-Br Stretch Aryl Bromide
900-675 C-H Out-of-Plane Bend Aromatic C-H
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Mass Spectrometry (MS)

The mass spectrum of 3-bromocatechol will be characterized by the presence of two molecular
ion peaks of similar intensity due to the natural isotopic abundance of bromine ("°Br and 81Br).

[5]

Table 5: Predicted Mass Spectrometry Fragmentation for 3-Bromocatechol

m/z lon Fragment Interpretation
188/190 [CeHsBrOz]* Molecular ion (M*")
109 [M - Br]* Loss of a bromine radical

Further fragmentation of the

81/83 [CsH20]* o
aromatic ring
79/81 [Br]* Bromine cation
Fragmentation of the aromatic
63 [CsHs]*

ring

Experimental Protocols

This section details the methodologies for the synthesis of 3-bromocatechol and the acquisition
of its spectroscopic data.

Synthesis of 3-Bromocatechol

A common method for the synthesis of 3-bromocatechol involves the demethylation of 2-
bromo-6-methoxyphenol.[4]

Procedure:

¢ A solution of 2-bromo-6-methoxyphenol (8.00 g, 39.4 mmol) in anhydrous dichloromethane
(40 mL) is cooled to -78 °C.

e Boron tribromide (1 M in dichloromethane, 43.1 mmol, 43.0 mL) is added slowly to the
solution.
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The reaction mixture is stirred at room temperature for 1 hour.

The mixture is then poured into ice water and stirred for an additional 30 minutes.

The product is extracted with dichloromethane (3 x 30 mL).

The combined organic layers are dried with anhydrous magnesium sulfate and concentrated
to yield 3-bromocatechol as a brown oil.[4]

Starting Materials

Boron tribromide
2-bromo-6-methoxyphenol

Reaction Product

(_ Demethylation Extraction 3-bromocatechol

Quenching Drying & Concentration

Click to download full resolution via product page

Synthesis workflow for 3-bromocatechol.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of 3-bromocatechol in a deuterated solvent (e.g., CDCls,
Acetone-ds, DMSO-ds).

» Transfer the solution to a standard 5 mm NMR tube.
1H and 3C NMR Acquisition:
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¢ IH NMR Parameters:
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o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64 (depending on concentration).

o Relaxation delay: 1-5 seconds.

¢ 13C NMR Parameters:

o Pulse sequence: Proton-decoupled single-pulse experiment.

o Number of scans: 1024 or more (due to the low natural abundance of 13C).

o Relaxation delay: 2-5 seconds.

Sample Preparation

(Dissolve in Deuterated Solvent)

Data Acquisition
(*H and 3C NMR)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Sample Preparation:

¢ KBr Pellet Method:
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o Grind a small amount of 3-bromocatechol with dry potassium bromide (KBr).

o Press the mixture into a thin, transparent pellet.

¢ Nujol Mull Method:
o Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste.
o Spread the mull between two salt plates (e.g., NaCl or KBr).
FT-IR Data Acquisition:
¢ Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
o Parameters:
o Scan range: 4000-400 cm~1.
o Resolution: 4 cm~1.

o Number of scans: 16-32.

Sample Preparation

(KBr Pellet or Nujol Mull)

Background Scan
(Empty Sample Compartment)
(Sample Scan)

Data Analysis
(Peak Identification and Assignment)

Click to download full resolution via product page
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General workflow for FT-IR analysis.

Mass Spectrometry (MS)

Sample Introduction and lonization:

+ Method: Electron lonization (El) is a common technique for this type of molecule. The
sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-
MS).

Mass Analysis:
¢ Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
e Parameters (for El):

o lonization energy: 70 eV.

o Mass range: m/z 40-400.

Sample Introduction

(Direct Probe or GC)

lonization
(Electron lonization - 70 eV)

Mass Analysis
(Separation by m/z)

Detection & Data Analysis
(Fragmentation Pattern)

Click to download full resolution via product page

General workflow for mass spectrometry analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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